molecular formula C21H20FN3O4S B2542972 N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899944-61-7

N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2542972
CAS No.: 899944-61-7
M. Wt: 429.47
InChI Key: PWSNUWZVPVWBCE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 3-fluoro-4-methylphenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The compound’s structure integrates key pharmacophores, including a sulfur atom for hydrogen bonding, a fluorinated aromatic ring for metabolic stability, and a methoxy-substituted phenyl group for improved solubility and target interaction .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-13-4-5-14(10-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-17-7-6-15(28-2)11-18(17)29-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSNUWZVPVWBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a thioacetamide group and a substituted pyrazine moiety, suggests diverse biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN3O4S, with a molecular weight of 429.5 g/mol. The compound's structure includes multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H20FN3O4S
Molecular Weight429.5 g/mol
CAS Number899944-61-7

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. For instance, a related compound demonstrated a 95% inhibition of superoxide anion generation in vitro .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has shown that derivatives of thioacetamides can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In one study, a thioacetamide derivative exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Thioacetamides have also been evaluated for their antimicrobial activity. Preliminary data suggest that this compound may possess antibacterial properties against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of methoxy groups in the structure enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Cell Cycle Regulation : By inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), the compound may prevent cancer cell proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

  • Case Study 1 : A study on thioacetamide derivatives revealed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
  • Case Study 2 : In an evaluation of antioxidant activity among related compounds, one derivative showed remarkable inhibition of lipid peroxidation and superoxide generation, suggesting potential for neuroprotective applications .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Thioacetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Dihydropyrazine 3-fluoro-4-methylphenyl, 2,4-dimethoxyphenyl acetamide ~450–500*
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine 4-chlorophenyl, 3-cyano, 4,6-distyryl Not reported
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () Quinazolinone-thiazolidinone hybrid 3-phenylquinazolinone, 4-oxo-2-thioxothiazolidin-3-yl Not reported
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () Thienopyrimidine 2-chloro-4-fluorophenyl, 3-methyl, 4-oxo, p-tolyl 474.000
2-[[3-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methylbenzothiazol-2-yl)acetamide () Thienopyrimidine 4-fluorophenyl, 6-methylbenzothiazole Not reported

*Estimated based on analogs.

Key Structural Differences :

  • Core Heterocycle: The target compound’s dihydropyrazine core distinguishes it from pyridine (), quinazolinone (), and thienopyrimidine () derivatives. Dihydropyrazines are less common in the evidence, suggesting unique electronic properties.
  • Substituents: The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl (), phenylquinazolinone (), and benzothiazole () groups. Fluorine and methoxy groups may enhance bioavailability compared to chlorinated analogs .

Insights :

  • The target compound’s synthesis likely involves a thioether formation step, analogous to and , but with a dihydropyrazine precursor.
  • Yields for similar reactions range from 85% () to unreported values, suggesting variability depending on substituent reactivity.

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